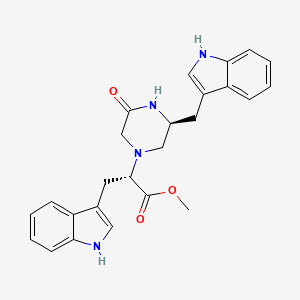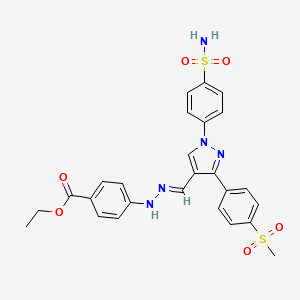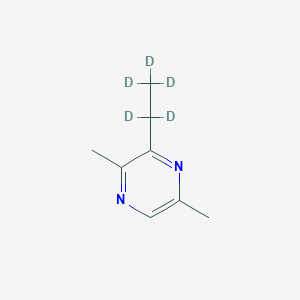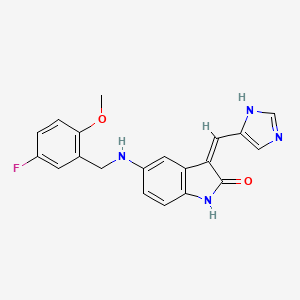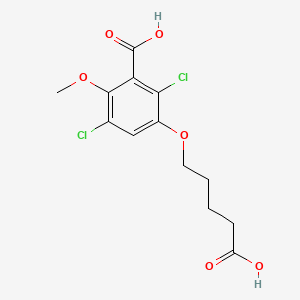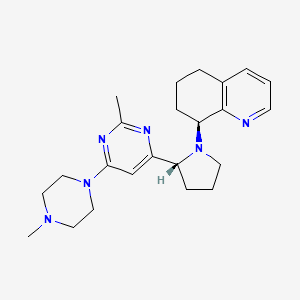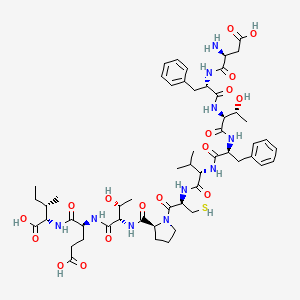
PRDX3(103-112), human
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PRDX3(103-112), human, is a peptide fragment derived from the larger protein peroxiredoxin 3. Peroxiredoxin 3 is a mitochondrial protein that plays a crucial role in protecting cells from oxidative stress by reducing hydrogen peroxide and organic hydroperoxides to water and alcohols . This peptide fragment is specifically involved in the regulation of cellular proliferation, differentiation, and antioxidant functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PRDX3(103-112), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
化学反应分析
Types of Reactions
PRDX3(103-112), human, primarily undergoes oxidation and reduction reactions. It is hyperoxidized by mitochondrial lipid peroxides, which plays a role in ferroptosis, a form of regulated cell death .
Common Reagents and Conditions
Oxidation: Mitochondrial lipid peroxides are common oxidizing agents.
Reduction: Thioredoxin and glutathione are common reducing agents.
Major Products
The major product of the oxidation of this compound, is its hyperoxidized form, which inhibits cystine uptake .
科学研究应用
PRDX3(103-112), human, has several scientific research applications:
作用机制
PRDX3(103-112), human, exerts its effects through the following mechanisms:
Oxidation: It is hyperoxidized by mitochondrial lipid peroxides, leading to the inhibition of cystine uptake.
Molecular Targets: The primary molecular targets are cystine transporters, which are inhibited by the hyperoxidized form of the peptide.
Pathways Involved: The peptide is involved in the ferroptosis pathway, which is regulated by the solute carrier family 7 member 11-cystine-glutathione-glutathione peroxidase 4 axis.
相似化合物的比较
Similar Compounds
Peroxiredoxin 4: Another member of the peroxiredoxin family with similar antioxidant functions.
Thioredoxin: A protein that also reduces hydrogen peroxide and organic hydroperoxides.
Uniqueness
PRDX3(103-112), human, is unique due to its specific role in ferroptosis and its mitochondrial localization, which distinguishes it from other peroxiredoxins and antioxidant proteins .
属性
分子式 |
C54H78N10O17S |
|---|---|
分子量 |
1171.3 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N10O17S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-82)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66,82H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |
InChI 键 |
TZCAFWJBEQOBEX-GDWSKPTESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


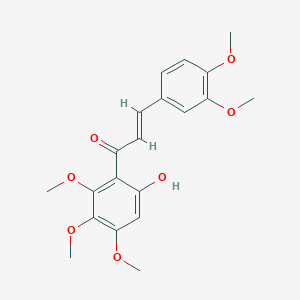
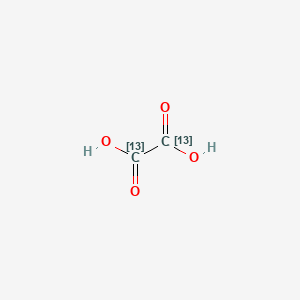
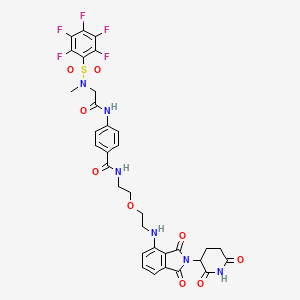
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

